molecular formula C10H14N2O2S B15271825 (3S)-1-(phenylsulfonyl)pyrrolidin-3-amine

(3S)-1-(phenylsulfonyl)pyrrolidin-3-amine

Cat. No.: B15271825
M. Wt: 226.30 g/mol
InChI Key: ABNRKDROCBKFEH-VIFPVBQESA-N
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Description

(3S)-1-(Benzenesulfonyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the benzenesulfonyl group and the pyrrolidine ring in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(Benzenesulfonyl)pyrrolidin-3-amine typically involves the reaction of a pyrrolidine derivative with a benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may vary, but it is generally performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (3S)-1-(Benzenesulfonyl)pyrrolidin-3-amine would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(Benzenesulfonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound could be explored for similar applications.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3S)-1-(Benzenesulfonyl)pyrrolidin-3-amine would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biochemical pathways in microorganisms or other biological systems.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-(Benzenesulfonyl)pyrrolidine: Similar structure but without the amine group.

    (3S)-1-(Benzenesulfonyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.

    (3S)-1-(Benzenesulfonyl)azetidine: Contains an azetidine ring instead of a pyrrolidine ring.

Uniqueness

(3S)-1-(Benzenesulfonyl)pyrrolidin-3-amine is unique due to the presence of both the benzenesulfonyl group and the pyrrolidine ring, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

(3S)-1-(benzenesulfonyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H14N2O2S/c11-9-6-7-12(8-9)15(13,14)10-4-2-1-3-5-10/h1-5,9H,6-8,11H2/t9-/m0/s1

InChI Key

ABNRKDROCBKFEH-VIFPVBQESA-N

Isomeric SMILES

C1CN(C[C@H]1N)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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